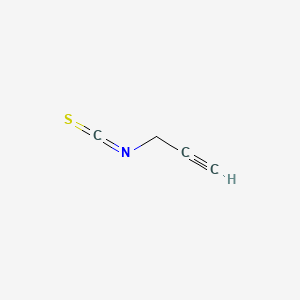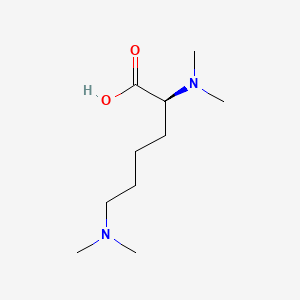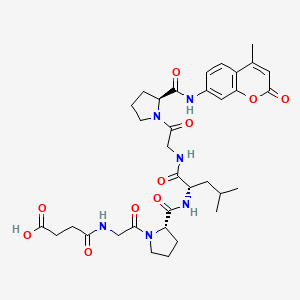
(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid
Description
-(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid, otherwise known as S-BCU, is a synthetic amino acid used in a variety of scientific research applications. It is a chiral molecule with a unique structure that provides a wide range of biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of S-BCU.
Scientific Research Applications
Antioxidant and Antimicrobial Activities
Carboxylic acids derived from plants, including benzoic acid derivatives, exhibit a range of biological activities. A review highlighted that certain carboxylic acids possess significant antioxidant activities, arranged in a logical sequence based on their structural differences. This sequence suggests a correlation between structure and bioactivity, with some compounds also demonstrating antimicrobial properties, though these are highly dependent on microbial strain and experimental conditions (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Transformation of β-Amino Acid Derivatives
The synthesis and transformations of functionalized β-amino acid derivatives have been extensively studied, highlighting their significant impact on drug research. Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are widely utilized for accessing either alicyclic β-amino acids or other densely functionalized derivatives. These synthetic routes offer selective and stereocontrolled methodologies, presenting versatility and efficiency in drug research applications (Kiss et al., 2018).
Inhibitors of Advanced Glycation Endproducts
Novel aromatic compounds, including aryl-ureido and aryl carboxamido phenoxyisobutyric acids, have been identified as potential inhibitors of glycation and advanced glycation endproducts (AGEs) formation. Some of these compounds also exhibit "AGE-breaking" activities, suggesting their therapeutic use in diseases where AGE formation is implicated, such as diabetes and Alzheimer's disease (Rahbar & Figarola, 1999).
Role in Oxidative Damage and Organic Acidurias
Research on organic acidurias, inherited disorders leading to the accumulation of carboxylic (organic) acids, indicates that oxidative stress might play a role in the neuropathophysiology of these conditions. Studies suggest that organic acids can induce free radical generation and decrease brain antioxidant defenses, offering perspectives for potential therapeutic strategies that might include the use of antioxidants (Wajner et al., 2004).
Therapeutic Potentials and Pharmacological Evaluations
Glycyrrhetinic acids, derivatives extracted from licorice, demonstrate a range of pharmacological properties, including cytotoxic, antimicrobial, enzyme inhibitory, anti-inflammatory, antioxidant, analgesic, and antiviral effects. Their structure allows for significant chemical diversity, leading to enhanced pharmacological effects. Modifications at specific positions on the glycyrrhetinic acid molecule have led to analogues with improved cytotoxic effects, highlighting the scaffold's potential in cancer drug discovery (Hussain et al., 2018).
properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRRSTCOJQAZEG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217068 | |
| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6692-89-3 | |
| Record name | N5-(Aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6692-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006692893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30217068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N5-(aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















